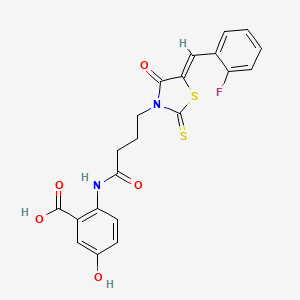
(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C21H17FN2O5S2 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A significant area of research for (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid derivatives has been their antimicrobial properties. Various studies have synthesized and evaluated the antimicrobial activities of these compounds, showing effectiveness against a broad spectrum of bacteria and fungi. For instance, derivatives of thiazolidinone, such as those studied by Pansare et al. (2015), demonstrated good to moderate activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin but lower than Ciprofloxacin. Further, Krátký et al. (2017) found that some rhodanine-3-acetic acid-based amides and esters exhibited promising activity against mycobacteria, including Mycobacterium tuberculosis, and certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Pansare Dattatraya & Shinde Devanand, 2015); (Krátký M., Vinšová J., & Stolaříková J., 2017).
Anticancer Potential
Another vital area of application is the evaluation of anticancer properties. Compounds bearing the thiazolidin-4-one moiety have been explored for their potential in inhibiting cancer cell growth. Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and found specific compounds to exhibit notable anticancer activity against various cancer cell lines, with significant findings in the reduction of tumor cell viability. These results point towards the potential of these compounds in developing anticancer therapies, highlighting the importance of structural modifications for enhanced activity (Deep A. et al., 2016).
Molecular Interaction Studies
Research has also extended to understanding the molecular interactions of these compounds with biological targets through spectroscopic analysis and computational studies. Mary et al. (2021) performed a comprehensive study involving spectroscopic analysis, DFT studies, and molecular docking to evaluate the interaction mechanisms of a thioxothiazolidine derivative with antimicrobial properties. Their findings on the molecule's binding affinity and interactions with receptors contribute to the foundational knowledge for designing pharmaceutical applications with enhanced efficacy and specificity (Mary Y. et al., 2021).
Propiedades
IUPAC Name |
2-[4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5S2/c22-15-5-2-1-4-12(15)10-17-19(27)24(21(30)31-17)9-3-6-18(26)23-16-8-7-13(25)11-14(16)20(28)29/h1-2,4-5,7-8,10-11,25H,3,6,9H2,(H,23,26)(H,28,29)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGZBNXKFQXBLL-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)
![2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2720442.png)
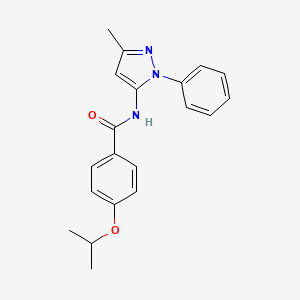
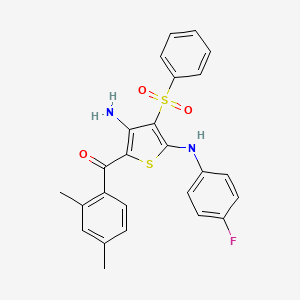
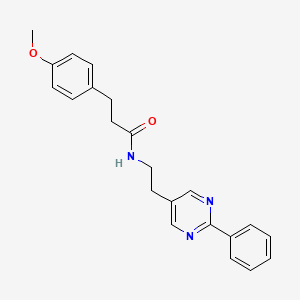
![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)
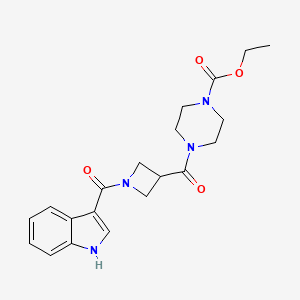

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2720457.png)
